n-Acetyl-n-(prop-2-yn-1-yl)glycine

Catalog No.
S14019717
CAS No.
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Acetyl-n-(prop-2-yn-1-yl)glycine

Product Name

n-Acetyl-n-(prop-2-yn-1-yl)glycine

IUPAC Name

2-[acetyl(prop-2-ynyl)amino]acetic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-3-4-8(6(2)9)5-7(10)11/h1H,4-5H2,2H3,(H,10,11)

InChI Key

OQZBBJVKBIBPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)CC(=O)O

N-Acetyl-n-(prop-2-yn-1-yl)glycine is a synthetic compound that belongs to the class of N-acyl amino acids. It features an acetyl group attached to the nitrogen atom of glycine, along with a prop-2-yn-1-yl side chain. This structure imparts unique chemical properties that may influence its reactivity and biological activity. The compound is characterized by its potential applications in medicinal chemistry and biochemistry due to its structural similarities to naturally occurring amino acids.

The chemical behavior of N-Acetyl-n-(prop-2-yn-1-yl)glycine can be examined through various reactions typical of amino acids and their derivatives. Key reactions include:

  • Acylation Reactions: The acetyl group can participate in acyl transfer reactions, which are essential for modifying glycine and other amino acids.
  • Hydrolysis: Under acidic or basic conditions, N-acetyl groups can be hydrolyzed, regenerating glycine and acetic acid.
  • Condensation Reactions: The compound can react with other amines or alcohols to form dipeptides or esters, respectively.

These reactions are significant for understanding the compound's potential transformations in biological systems or synthetic pathways.

N-Acetyl-n-(prop-2-yn-1-yl)glycine exhibits various biological activities, particularly related to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of glycine transporters, which are crucial for neurotransmission.

In particular, acyl-glycines have been shown to selectively inhibit glycine transporter 2 (GlyT2), which may lead to analgesic effects with minimal side effects compared to traditional pain medications . This suggests potential therapeutic applications in pain management and neurological disorders.

The synthesis of N-Acetyl-n-(prop-2-yn-1-yl)glycine can be achieved through several methodologies:

  • Direct Acetylation: Glycine can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-acetylglycine. The propynyl group can then be introduced via nucleophilic substitution.
  • Multi-step Synthesis: Starting from propynol, a series of reactions involving protection of functional groups, followed by acylation and deprotection steps can be employed to obtain the final product.
  • Catalytic Methods: Advanced catalytic techniques may also be utilized, where specific catalysts facilitate the formation of N-acetyl-n-(prop-2-yn-1-yl)glycine from simpler precursors under controlled conditions.

N-Acetyl-n-(prop-2-yn-1-yl)glycine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or neuroprotective agents.
  • Biochemical Research: It can be used as a tool compound in studies investigating glycine transport mechanisms and receptor interactions.

Studies on the interactions of N-Acetyl-n-(prop-2-yn-1-yl)glycine with biological targets reveal its potential as a selective inhibitor of glycine transporters. These interactions are critical for understanding how this compound may modulate neurotransmission and influence pain pathways. Molecular docking studies can provide insights into binding affinities and specific interactions at the molecular level .

Several compounds share structural characteristics with N-Acetyl-n-(prop-2-yn-1-yl)glycine, including:

Compound NameStructure CharacteristicsUnique Features
N-AcetylglycineAcetylated form of glycineSimple structure; widely studied for metabolic roles
Propanoyl-glycinePropanoyl group instead of acetylDifferent chain length affects biological activity
Oleoyl-d-LysineLipid analogue with enhanced bioavailabilityShows resistance to degradation; potent analgesic
N-BenzoylglycineBenzoyl group attached to glycineKnown for its role in detoxifying xenobiotics

The uniqueness of N-Acetyl-n-(prop-2-yn-1-yl)glycine lies in its specific side chain configuration (propynyl), which may enhance its selectivity and potency as an inhibitor compared to other acyl-glycines.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.058243149 g/mol

Monoisotopic Mass

155.058243149 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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